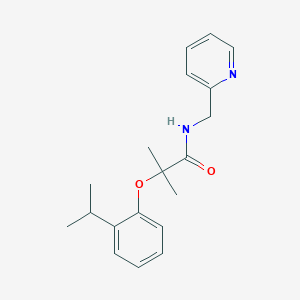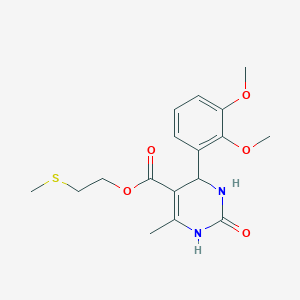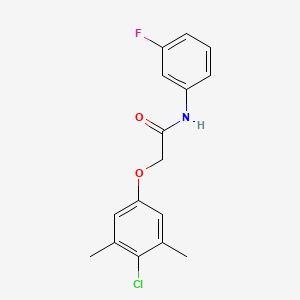
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide, also known as JNJ-27018966, is a small molecule drug that has gained attention in scientific research for its potential therapeutic applications.
作用機序
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is a potent inhibitor of HDACs and BET proteins. It works by blocking the activity of these proteins, which are involved in regulating gene expression. By inhibiting these proteins, this compound can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide is its potency and specificity for HDACs and BET proteins. This makes it a useful tool for studying the role of these proteins in various cellular processes. However, one limitation of this compound is its poor solubility, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in neurodegenerative diseases, where it may have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has gained attention in scientific research for its potential therapeutic applications. It has been shown to have activity against several targets, including HDACs, BET proteins, and the AR. It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the role of HDACs and BET proteins in various cellular processes. Further research is needed to fully understand its potential therapeutic applications and mechanisms of action.
合成法
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The final compound is obtained as a white solid with a high degree of purity.
科学的研究の応用
2-(2-isopropylphenoxy)-2-methyl-N-(2-pyridinylmethyl)propanamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain and extra-terminal domain (BET) proteins, and the androgen receptor (AR). It has also been studied for its potential use in cancer, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)16-10-5-6-11-17(16)23-19(3,4)18(22)21-13-15-9-7-8-12-20-15/h5-12,14H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRULHYWJKPQSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-methyl-4-nitrophenyl)amino]methylene}cyclohexanone](/img/structure/B5209896.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5209904.png)
![1-(4-nitrophenyl)-4-[(phenylsulfonyl)carbonyl]piperazine](/img/structure/B5209907.png)
![2-(3-pyridinylcarbonyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5209909.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B5209910.png)
![1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5209916.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)

![N-[(benzylamino)carbonyl]heptanamide](/img/structure/B5209947.png)
![2-[(2,4-dichlorophenoxy)methyl]-5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5209953.png)
![2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209964.png)
